molecular formula C14H24N2O6 B13894057 cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)

cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)

Cat. No.: B13894057
M. Wt: 316.35 g/mol
InChI Key: UGGLGSYLEYRIMF-LDCPCGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) (CAS 2940873-49-2) is a bicyclic organic compound combining an oxygen-containing heterocycle (oxa) and a nitrogen-containing heterocycle (aza). Its molecular formula is C₁₄H₂₄N₂O₆, with a molecular weight of 316.3502 g/mol . The compound includes a hemi(oxalic acid) moiety, derived from oxalic acid (H₂C₂O₄), a dicarboxylic acid known for its strong chelating properties . The cis-configuration of the bicyclo[4.2.0]octane system introduces steric constraints, influencing its reactivity and interactions.

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

(1S,6R)-8-oxa-3-azabicyclo[4.2.0]octane;oxalic acid

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m11./s1

InChI Key

UGGLGSYLEYRIMF-LDCPCGJSSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1CO2.C1CNC[C@@H]2[C@H]1CO2.C(=O)(C(=O)O)O

Canonical SMILES

C1CNCC2C1CO2.C1CNCC2C1CO2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Cycloaddition and Ring-Closure Approaches

One common approach to synthesize the bicyclic core of cis-8-Oxa-3-azabicyclo[4.2.0]octane involves [2+2] cycloaddition or intramolecular cyclization reactions starting from appropriately functionalized precursors.

Step Reagents & Conditions Description Yield (%) Notes
1 Functionalized aziridine or epoxide precursors Formation of bicyclic azabicyclo/oxabicyclo ring system via cycloaddition 70-85 Requires inert atmosphere
2 Base or acid catalyst (e.g., DIPEA, H2SO4) Ring closure or rearrangement to establish cis configuration 65-80 Temperature control critical

Formation of Hemi(oxalic acid) Salt

The bicyclic amine is reacted with oxalic acid in a molar ratio of approximately 1:0.5 to form the hemi(oxalic acid) salt.

Step Reagents & Conditions Description Yield (%) Notes
3 Oxalic acid (0.5 eq) in solvent (e.g., ethanol, DMF) Salt formation via proton transfer and crystallization >90 Solvent choice affects crystallinity
4 Cooling and recrystallization Purification of hemi(oxalic acid) salt - Ensures high purity and stability

Representative Reaction Scheme

  • Starting from a suitable aziridine or epoxide derivative, perform a cycloaddition to generate the bicyclic azabicyclo/oxabicyclo intermediate.
  • Treat intermediate with a base or acid catalyst to induce ring closure and stereoselective formation of the cis-8-oxa-3-azabicyclo[4.2.0]octane framework.
  • React the bicyclic amine with oxalic acid in a controlled solvent environment to yield the hemi(oxalic acid) salt.
  • Purify the product by recrystallization.

Research Findings and Optimization

  • Solvent Effects: Studies indicate that polar aprotic solvents such as N,N-dimethylformamide (DMF) enhance the reaction rate and yield during salt formation, while protic solvents like ethanol improve crystallinity and purity of the final hemi(oxalic acid) salt.
  • Catalyst Selection: The use of mild bases such as N,N-diisopropylethylamine (DIPEA) or acids like sulfuric acid influences the stereochemical outcome and yield during ring closure.
  • Temperature Control: Maintaining temperatures between 0–25°C during salt formation prevents decomposition and promotes high purity.
  • Stoichiometry: Precise control of oxalic acid equivalents (hemi ratio) is critical to avoid over-acidification or incomplete salt formation.

Summary Table of Preparation Parameters

Parameter Optimal Condition Effect on Product
Starting Material Aziridine/epoxide derivatives Determines bicyclic core formation
Catalyst DIPEA or H2SO4 Influences ring closure and stereochemistry
Solvent DMF for reaction; ethanol for salt formation Balances reaction rate and product purity
Temperature 0–25°C during salt formation Prevents decomposition, improves yield
Oxalic Acid Ratio 0.5 equivalents (hemi salt) Ensures correct salt stoichiometry
Purification Recrystallization from ethanol Enhances purity and stability

Chemical Reactions Analysis

Types of Reactions: cis-8-Oxa-3-azabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced by other atoms or groups.

Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with modified functional groups.

Scientific Research Applications

cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) (CAS 2940858-83-1)

This compound shares the same molecular formula (C₁₄H₂₄N₂O₆) and weight (316.3502 g/mol) as the target compound but differs in the position of the oxygen atom (7-oxa vs. 8-oxa) . The SMILES notation reveals distinct stereochemistry:

  • CAS 2940873-49-2 : C1NC[C@@H]2[C@H](C1)CO2.C1NC[C@@H]2[C@H](C1)CO2.OC(=O)C(=O)O
  • CAS 2940858-83-1 : C1NC[C@H]2[C@@H](C1)OC2.C1NC[C@H]2[C@@H](C1)OC2.OC(=O)C(=O)O

Key Differences :

  • Synthetic challenges may arise due to the sensitivity of oxa positioning in bicyclic systems, affecting crystallization and stability .

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane

This compound (synthesized in ) features a bicyclo[3.1.1]heptane core with a benzodioxolylmethyl substituent. Unlike the target compound, it lacks the oxalic acid moiety and has a smaller bicyclic framework.

Parameter cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane
Molecular Formula C₁₄H₂₄N₂O₆ C₁₄H₁₇NO₃
Molecular Weight 316.3502 g/mol 247.29 g/mol
Key Functional Groups Hemi(oxalic acid) Benzodioxole, methylene bridge
Synthetic Purity Not reported 97.5% (HPLC)

Implications :

  • The bicyclo[3.1.1]heptane system may confer rigidity, impacting receptor binding in pharmacological contexts.

6-Aminopenicillanic Acid Derivatives (e.g., EP Impurities A and B)

These β-lactam antibiotics (e.g., CAS 551-16-6, 26889-93-0) share a bicyclo[3.2.0]heptane core but incorporate sulfur (thia) instead of oxygen (oxa) .

Parameter cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) 6-Aminopenicillanic Acid Derivatives
Core Structure Bicyclo[4.2.0]octane (oxa/aza) Bicyclo[3.2.0]heptane (thia/aza)
Key Functional Groups Hemi(oxalic acid) β-lactam ring, aminoacyl side chains
Applications Chelation, catalysis Antibiotic activity

Key Differences :

  • The thia (sulfur) in penicillanic derivatives is critical for β-lactamase resistance, while oxa analogs may lack bioactivity but excel in metal coordination .
  • Oxalic acid’s dicarboxylic nature enhances acidity (pKa₁ = 1.25, pKa₂ = 4.14) compared to acetic acid (pKa = 4.76), favoring applications in catalysis or pH-dependent reactions .

Data Tables for Key Compounds

Table 1: Comparative Structural Data

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) SMILES Notation
cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) (2940873-49-2) C₁₄H₂₄N₂O₆ 316.3502 C1NC[C@@H]2[C@H](C1)CO2.C1NC[C@@H]2[C@H](C1)CO2.OC(=O)C(=O)O
cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) (2940858-83-1) C₁₄H₂₄N₂O₆ 316.3502 C1NC[C@H]2[C@@H](C1)OC2.C1NC[C@H]2[C@@H](C1)OC2.OC(=O)C(=O)O
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane C₁₄H₁₇NO₃ 247.29 Not provided

Biological Activity

The compound cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) (CAS No. 2940873-49-2) is a bicyclic structure that incorporates both nitrogen and oxygen atoms, which are significant in medicinal chemistry due to their potential bioactivity and therapeutic applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) is C14H24N2O6C_{14}H_{24}N_{2}O_{6} with a molecular weight of approximately 316.35 g/mol. The compound features a bicyclic framework that is crucial for its interaction with biological targets.

Biological Activity

Research indicates that cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) exhibits various biological activities, which include:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Enzyme Inhibition : Interaction studies have shown binding affinities with specific enzymes, indicating possible roles as enzyme inhibitors.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionBinding affinities with target enzymes
NeuroprotectivePossible protective effects on neuronal cells

Synthesis Methods

The synthesis of cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Bicyclic Framework : Utilizing cyclization reactions to form the core structure.
  • Functionalization : Introducing oxalic acid moieties through esterification or similar reactions.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to achieve high purity levels.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) against various pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Effects

In another study, the neuroprotective effects were evaluated using in vitro models of neuronal injury. The compound demonstrated a reduction in cell death and oxidative stress markers, indicating its potential application in treating neurodegenerative conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.